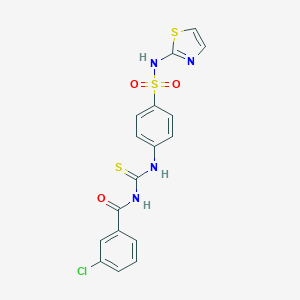
3-chloro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a sulfonamide group
Mechanism of Action
Target of Action
It is known that thiazole and sulfonamide groups, which are part of the compound’s structure, have known antibacterial activity .
Mode of Action
It is suggested that the compound may interact with its targets in a way that results in antibacterial activity . The compound’s antibacterial activity could be due to the combined effect of the thiazole and sulfonamide groups .
Biochemical Pathways
Compounds with thiazole rings have been found to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Several synthesized compounds that combine thiazole and sulfonamide groups have displayed potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
The solubility of the compound in various solvents could potentially influence its action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Sulfonamide Formation: The thiazole derivative is then reacted with sulfonyl chlorides in the presence of a base such as pyridine to form the sulfonamide group.
Coupling with Benzamide: The final step involves coupling the thiazole-sulfonamide intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiazole ring, potentially leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, which can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-chloro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
Medically, this compound is being investigated for its anticancer properties. It has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole-sulfonamide structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal agent with a thiazole core.
Uniqueness
What sets 3-chloro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide apart is its unique combination of a thiazole ring, sulfonamide group, and benzamide core. This structure provides a versatile platform for the development of new drugs with multiple therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-chloro-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S3/c18-12-3-1-2-11(10-12)15(23)21-16(26)20-13-4-6-14(7-5-13)28(24,25)22-17-19-8-9-27-17/h1-10H,(H,19,22)(H2,20,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSUQNSVSGICNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
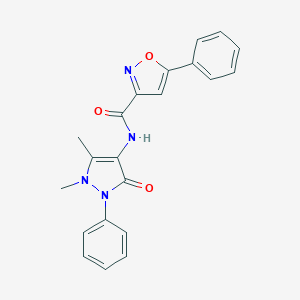
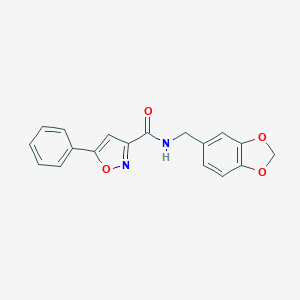
![8-[(5-Phenyl-3-isoxazolyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B469444.png)
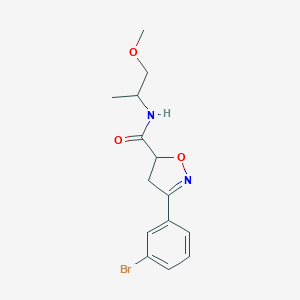
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B469502.png)
![3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B469504.png)
![N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B469569.png)
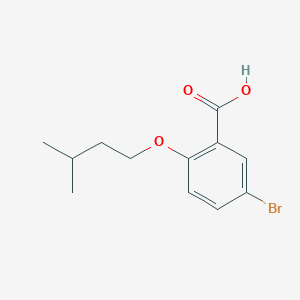
![1-(3,4-Dimethylphenyl)-6-hydroxy-5-[(2-hydroxyphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B469640.png)
![1-(4-chlorophenyl)-5-[(methylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469643.png)
![5-({4-[(2-hydroxyethyl)sulfonyl]anilino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469658.png)
![4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B469660.png)
![5-[(2-hydroxyanilino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469661.png)
![1-phenyl-5-{[4-(1-piperidinylsulfonyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469662.png)
